molecular formula C22H38O6 B1231578 1a,1b-Dihomothromboxane B2 CAS No. 81827-76-1

1a,1b-Dihomothromboxane B2

Cat. No.: B1231578
CAS No.: 81827-76-1
M. Wt: 398.5 g/mol
InChI Key: PXYWKDWTLGSULH-NUFNZXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1a,1b-Dihomothromboxane B2, also known as 1a,1b-Dihomothromboxane B2, is a useful research compound. Its molecular formula is C22H38O6 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

81827-76-1

Molecular Formula

C22H38O6

Molecular Weight

398.5 g/mol

IUPAC Name

(E)-9-[4,6-dihydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]non-7-enoic acid

InChI

InChI=1S/C22H38O6/c1-2-3-8-11-17(23)14-15-20-18(19(24)16-22(27)28-20)12-9-6-4-5-7-10-13-21(25)26/h6,9,14-15,17-20,22-24,27H,2-5,7-8,10-13,16H2,1H3,(H,25,26)/b9-6+,15-14+

InChI Key

PXYWKDWTLGSULH-NUFNZXCZSA-N

SMILES

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCCCC(=O)O)O

Isomeric SMILES

CCCCCC(/C=C/C1C(C(CC(O1)O)O)C/C=C/CCCCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCCCC(=O)O)O

Synonyms

1a,1b-dihomo-thromboxane B2
1a,1b-dihomothromboxane B2

Origin of Product

United States

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 1a,1b-Dihomothromboxane B2 in biological samples?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Protocols should include isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects . Sample preparation must minimize degradation by stabilizing thromboxane metabolites with antioxidants like indomethacin .
  • Data Considerations : Validate methods using spike-recovery experiments in relevant matrices (e.g., plasma, urine). Report limits of detection (LOD) and quantification (LOQ) with precision (CV <15%) and accuracy (80–120%) metrics .

Q. How should researchers design experiments to study the biosynthetic pathways of 1a,1b-Dihomothromboxane B2?

  • Experimental Design : Use platelet-rich plasma (PRP) or isolated enzyme systems (e.g., cyclooxygenase-1/2) to model thromboxane synthesis. Inhibitors (e.g., aspirin for COX-1) and substrate analogs (e.g., arachidonic acid) can clarify pathway specificity .
  • Controls : Include negative controls (e.g., enzyme-deficient models) and positive controls (e.g., thrombin-stimulated platelets). Track time-dependent metabolite accumulation using kinetic assays .

Q. What safety protocols are critical when handling 1a,1b-Dihomothromboxane B2 in laboratory settings?

  • Precautions : Follow OSHA HCS guidelines: Wear nitrile gloves, lab coats, and eye protection. Use fume hoods for weighing powdered forms to avoid inhalation .
  • Storage : Store lyophilized compounds at -80°C under inert gas (argon) to prevent oxidation. Solutions should be prepared fresh in ethanol or DMSO to avoid hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the pro-inflammatory vs. anti-inflammatory roles of 1a,1b-Dihomothromboxane B2 in different tissues?

  • Approach : Conduct tissue-specific knockout/knockdown studies (e.g., endothelial cells vs. macrophages) to isolate receptor-mediated effects. Pair with receptor antagonists (e.g., TP receptor blockers) to dissect signaling pathways .
  • Data Analysis : Use multivariate regression to account for confounding variables (e.g., coexisting prostaglandins). Publish raw datasets with metadata to enable reproducibility .

Q. What strategies optimize the synthesis of 1a,1b-Dihomothromboxane B2 analogs for structure-activity relationship (SAR) studies?

  • Synthetic Methodology : Employ stereoselective enzymatic catalysis (e.g., lipoxygenase derivatives) to preserve chiral centers. Purify intermediates via reverse-phase HPLC and confirm structures using NMR (¹H, ¹³C) and high-resolution MS .
  • Challenges : Address low yields in hydroxylation steps by optimizing reaction conditions (e.g., pH, temperature). Include stability tests under physiological conditions (37°C, pH 7.4) .

Q. How should researchers integrate 1a,1b-Dihomothromboxane B2 data into broader thromboxane signaling models?

  • Computational Modeling : Use kinetic modeling software (e.g., COPASI) to simulate thromboxane flux in pathways like platelet aggregation or vasoconstriction. Validate models with in vivo data from rodent ischemia-reperfusion models .
  • Limitations : Acknowledge interspecies differences (e.g., human vs. murine TP receptor isoforms) and contextualize findings within species-specific physiology .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships of 1a,1b-Dihomothromboxane B2 in preclinical studies?

  • Analysis : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons .
  • Reporting : Include confidence intervals and effect sizes. Address outliers via Grubbs’ test or robust statistical methods .

Methodological Best Practices

  • Literature Review : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions. Prioritize primary sources from journals like Med. Chem. Commun. for synthetic protocols .
  • Data Presentation : Follow IB guidelines: Place raw data in appendices and highlight processed data (e.g., normalized fold changes) in the main text. Use color-coded heatmaps for pathway analysis .
  • Ethical Compliance : For in vivo studies, document IACUC approval and adherence to ARRIVE guidelines. Disclose conflicts of interest (e.g., funding from pharmaceutical sponsors) .

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